C17H10FN5O3S
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Overview
Description
The compound with the molecular formula C17H10FN5O3S is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a fluorine atom, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H10FN5O3S typically involves multi-step organic reactions One common synthetic route starts with the preparation of an intermediate compound through a nucleophilic substitution reaction This intermediate is then subjected to further reactions, such as nitration and sulfonation, to introduce the nitro and sulfonamide groups, respectively
Industrial Production Methods
Industrial production of This compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors are sometimes employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
C17H10FN5O3S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of halogenated derivatives.
Scientific Research Applications
C17H10FN5O3S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.
Medicine: is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of C17H10FN5O3S involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in binding to these targets, often through hydrogen bonding or electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
C17H10FN5O3S: can be compared with other compounds that have similar structural features, such as:
C17H10ClN5O3S: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
C17H10BrN5O3S: The presence of a bromine atom introduces different steric and electronic effects compared to fluorine.
C17H10IN5O3S: Iodine substitution can lead to significant changes in the compound’s properties due to its larger atomic size and different reactivity.
The uniqueness of This compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C17H10FN5O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C17H10FN5O3S/c1-24-12-5-4-9(7-10(12)18)14-8-11(22-26-14)16-21-23-15(13-3-2-6-25-13)19-20-17(23)27-16/h2-8H,1H3 |
InChI Key |
IUONOBRGBPBMKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CO5)F |
Origin of Product |
United States |
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